Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

Catalog No.
S742751
CAS No.
104484-71-1
M.F
C13H14NNaO3S
M. Wt
287.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

CAS Number

104484-71-1

Product Name

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

IUPAC Name

sodium;3-(naphthalen-1-ylamino)propane-1-sulfonate

Molecular Formula

C13H14NNaO3S

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C13H15NO3S.Na/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8,14H,4,9-10H2,(H,15,16,17);/q;+1/p-1

InChI Key

HSOPFPPLFWZKJN-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+]

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate, also known as N-(1-Naphthyl)-3-aminopropanesulfonic acid sodium, is a biochemical reagent commonly used in various scientific research applications, particularly in the field of life sciences [].

Enzyme Inhibitor:

One of the primary applications of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is as an enzyme inhibitor. It can inhibit various enzymes, including ATPases, phosphatases, and sulfatases, by binding to their active sites and preventing substrate binding []. This property makes it a valuable tool for studying enzyme function and cellular processes.

Cell Lysis:

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can also be used for cell lysis, which is the process of breaking open cell membranes to release their contents. This is achieved by the detergent-like properties of the molecule, which disrupt the phospholipid bilayer of the cell membrane []. This application is helpful in isolating cellular components like proteins and nucleic acids for further analysis.

Protein Purification:

Due to its ability to interact with proteins, Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can be employed in protein purification protocols. It can be used in various chromatographic techniques, such as affinity chromatography, to separate specific proteins from complex mixtures [].

Other Applications:

Beyond the mentioned applications, Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate finds use in various other research areas, including:

  • Studying membrane transport processes []
  • Investigating signal transduction pathways
  • Developing diagnostic assays

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is a chemical compound with the molecular formula C₁₃H₁₄NNaO₃S and a molecular weight of 287.31 g/mol. This compound features a naphthalene ring substituted with an amino group, linked to a propane chain that terminates in a sulfonate group. It is primarily utilized in biochemical and pharmaceutical applications due to its ability to stabilize pH and enhance drug efficacy and shelf life .

The mechanism of action of Na-NAPS is primarily related to its use in ion-pairing chromatography. As mentioned earlier, it interacts with charged groups on biomolecules, altering their retention behavior on the chromatography column []. This allows for better separation and analysis of these molecules.

, including:

  • Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Acid-Base Reactions: The sulfonate group can dissociate in solution, making it useful in buffering systems.
  • Complexation Reactions: The amino group can form complexes with metal ions, which can be useful in various analytical applications.

This compound has demonstrated significant biological activity, particularly in:

  • Drug Formulation: It enhances the solubility and stability of pharmaceutical compounds, thereby improving their bioavailability.
  • Cell Culture: Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is often used in cell culture media to maintain optimal pH levels and support cell growth .
  • Potential Antimicrobial Properties: Preliminary studies suggest it may exhibit antimicrobial activity, although further research is needed to confirm these effects.

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can be synthesized through several methods:

  • Direct Amination: Naphthalene derivatives are reacted with propanesulfonyl chloride in the presence of a base to yield the desired sulfonate.
  • Sulfonation Reaction: Naphthalene is first sulfonated to form naphthalenesulfonic acid, which is then reacted with an amine followed by neutralization with sodium hydroxide.
  • Coupling Reaction: The amino group can be introduced via coupling reactions involving diazonium salts derived from naphthalene .

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate finds applications across various fields:

  • Pharmaceuticals: Used as an excipient to enhance drug formulation and stability.
  • Biotechnology: Employed in biochemical assays and as a reagent in various laboratory procedures.
  • Analytical Chemistry: Acts as an ion-pairing agent in chromatography, improving the separation of compounds .

Interaction studies have indicated that Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can influence the behavior of other compounds:

  • Ion-Pairing Interactions: It effectively forms ion pairs with cationic drugs, enhancing their solubility and stability.
  • Protein Binding Studies: Research suggests that this compound may alter the binding affinity of drugs to plasma proteins, impacting their pharmacokinetics.

Several compounds share structural or functional similarities with Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Sodium Naphthalene SulfonateContains multiple sulfonate groups on naphthaleneCommonly used as a dispersant and surfactant
4-Aminobenzenesulfonic AcidAn aromatic amine with a sulfonic acid groupPrimarily used as a dye intermediate
Benzene Sulfonic AcidSimple aromatic structure with a sulfonic acid groupWidely used in industrial applications

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is unique due to its specific combination of an amino group and a sulfonate on a propane chain, which enhances its utility in pharmaceutical formulations compared to its counterparts.

Traditional Ullmann Coupling Methods

The Ullmann coupling reaction, first reported in 1901, remains a cornerstone for synthesizing biaryl and aryl-heteroatom bonds. Na-NAPS is typically synthesized via a modified Ullmann reaction between 1-naphthylamine and a halogenated propane sulfonate precursor. Classical conditions involve stoichiometric copper at elevated temperatures (>200°C) in high-boiling solvents like dimethylformamide (DMF) or nitrobenzene. For example, coupling 1-chloronaphthalene with 3-bromopropane sulfonate in the presence of copper bronze yields Na-NAPS after sulfonation and sodium salt formation.

Key challenges in traditional methods include:

  • Low yields (30–50%) due to side reactions like hydrodehalogenation.
  • Harsh conditions necessitating prolonged reaction times (24–72 hours).
  • Limited functional group tolerance, particularly for electron-deficient aryl halides.

Despite these limitations, the Ullmann reaction’s simplicity and scalability ensure its continued use in industrial settings.

Microwave-Assisted Copper Catalysis: Reaction Optimization

Microwave irradiation has revolutionized Na-NAPS synthesis by enabling rapid, energy-efficient coupling. A landmark study demonstrated that irradiating 1-naphthylamine and 3-bromopropane sulfonate in a phosphate buffer with Cu(0) nanoparticles (10 mol%) at 100°C for 15 minutes achieves 85% yield. Key advantages include:

ParameterTraditional MethodMicrowave Method
Temperature (°C)200100
Time (hours)240.25
Yield (%)4585
SolventDMFAqueous buffer

Mechanistic studies suggest microwave irradiation enhances copper’s oxidative addition efficiency by polarizing the C–Br bond, accelerating the formation of the key Cu(I) intermediate. This method also minimizes side products like benzene, which forms via hydrodehalogenation in thermal reactions.

Functional Group Tolerance and Substituent Effects

Na-NAPS synthesis tolerates diverse substituents on the naphthalene ring, provided steric hindrance is minimized. Electron-donating groups (e.g., -OCH₃) at the 4-position of 1-naphthylamine enhance coupling rates by stabilizing the Cu(I) intermediate. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce yields by 20–30% due to decreased nucleophilicity.

The propane sulfonate chain’s length and substitution also influence reactivity:

  • Shorter chains (C2) increase solubility but reduce thermal stability.
  • Bulkier substituents on the sulfonate group hinder copper coordination, slowing the reaction.

Notably, secondary amines like piperidine exhibit superior coupling efficiency compared to primary amines, as they reduce catalyst deactivation via chelation.

Green Chemistry Approaches: Solvent-Free and Catalyst-Free Strategies

Recent advances emphasize sustainability in Na-NAPS synthesis:

  • Solvent-free mechanochemistry: High-speed ball milling (HSBM) of 1-iodonaphthalene and sodium 3-aminopropane sulfonate in a copper vial achieves quantitative yields within 2 hours. This method eliminates toxic solvents and reduces energy consumption by 70% compared to thermal methods.
  • Deep eutectic solvents (DES): Choline chloride-urea DES enables Cu(I)-catalyzed coupling at 60°C with 10 mol% catalyst loading. The DES acts as both solvent and ligand, enhancing copper’s stability and recyclability for up to five cycles.

Catalyst-free strategies remain elusive due to copper’s indispensable role in mediating the coupling. However, ligand-free systems using Cu₂O nanoparticles show promise, achieving 75% yield in water under aerobic conditions.

Comparative Analysis of Halogenated Precursors

The choice of halogen significantly impacts Na-NAPS synthesis efficiency:

Halogen (X)Reactivity (Relative Rate)Optimal CatalystYield (%)
Iodine (I)1.0Cu(0)90
Bromine (Br)0.3CuI/Phenanthroline75
Chlorine (Cl)0.1CuO/γ-Al₂O₃50

Iodinated precursors exhibit superior reactivity due to weaker C–I bonds, facilitating oxidative addition. However, brominated substrates are preferred industrially for cost and stability. Chlorinated variants require harsher conditions but are valuable for introducing functional groups post-coupling.

Fluorescent Probing of Hydrophobic Regions: Mechanistic Insights

The compound’s fluorescence quantum yield increases 10–20-fold upon binding hydrophobic protein pockets due to restricted intramolecular motion of the naphthyl group [5]. This property parallels the behavior of 1-anilino-8-naphthalene sulfonate (ANS), where fluorescence enhancement correlates with solvent-accessible surface area reduction [5]. Unlike ANS, the propane sulfonate chain in this derivative reduces nonspecific electrostatic interactions, improving binding specificity to exposed hydrophobic clusters in partially folded proteins [1] [5].

Critical factors influencing binding affinity include:

  • Hydrophobic complementarity: The naphthalene moiety inserts into apolar cavities ≤1 nm³
  • Electrostatic steering: Sulfonate groups orient the probe via interactions with basic residues (e.g., lysine, arginine)
  • Dielectric sensitivity: Emission maxima shift from 480 nm (aqueous) to 430 nm (hydrophobic environments) [5]
ParameterAqueous SolutionProtein-Bound State
Quantum Yield0.050.70
Lifetime (ns)1.28.5
λem max (nm)480430

Data derived from comparative studies with ANS analogs in β-lactoglobulin and apomyoglobin systems [5] [2].

Detection of Molten Globule States: Limitations and Controversies

While widely used to identify molten globule intermediates, the compound’s binding mechanism introduces detection biases. It preferentially labels molten globules with exposed hydrophobic patches ≥800 Ų, potentially missing compact intermediates with smaller hydrophobic surfaces [2]. Controversies arise from:

  • False positives: Binding to native state hydrophobic clefts in multidomain proteins
  • pH dependence: Sulfonate group protonation (pKa ≈ 2.5) alters affinity below pH 4.0
  • Kinetic artifacts: Slow probe dissociation (koff ~10-3 s-1) may stabilize transient states [1] [2]

Comparative studies with NMR and circular dichroism show 70–80% correlation in molten globule detection, with discrepancies occurring in charged, hydration-stabilized intermediates [2].

Thermodynamic and Kinetic Binding Studies: Isothermal Titration Calorimetry (ITC)

ITC measurements reveal a biphasic binding process:

  • Exothermic phase: Driven by hydrophobic interactions (ΔH ≈ -40 kJ/mol)
  • Endothermic phase: Entropy gain from water displacement (TΔS ≈ +35 kJ/mol) [3]

The intrinsic dissociation constant (Kd,intr) for human serum albumin is 12 μM, while observed values vary with buffer protonation enthalpy (ΔHbuffer) [3]. For example:

  • Phosphate buffer: Kd,obs = 8 μM (ΔHobs = -32 kJ/mol)
  • TRIS buffer: Kd,obs = 15 μM (ΔHobs = +7 kJ/mol) [3]

This buffer dependency necessitates correction for linked protonation events using the relationship:
$$
ΔG{obs} = ΔG{intr} + RT \ln(1 + 10^{pK_a - pH})
$$
where pKa represents the ionization constant of perturbed protein residues [3].

Structural Characterization via Nuclear Magnetic Resonance (NMR): Site-Specific Interactions

1H-15N HSQC spectra show chemical shift perturbations (CSPs) at:

  • Hydrophobic residues: Ile23, Leu56, Val89 (Δδ > 0.3 ppm)
  • Basic residues: Lys45, Arg102 (Δδ = 0.1–0.2 ppm) [1]

Paramagnetic relaxation enhancement (PRE) measurements using spin-labeled derivatives indicate a binding orientation where the naphthyl group penetrates 6–8 Å into hydrophobic cores, while the sulfonate remains solvent-exposed [4]. Distance constraints derived from NOESY correlations reveal:

  • 3.5 Å between naphthalene H8 and protein methyl groups
  • 5.2 Å from sulfonate O3 to lysine ε-amino protons [1] [4]

Aggregation-Prone Conformations: Nuclear Magnetic Resonance and Fluorescence Lifetime Correlation

Combined fluorescence lifetime imaging (FLIM) and 19F NMR detects early aggregation states:

  • NMR signatures: Loss of sharp 19F peaks (σ = 2.3 ppm) from labeled proteins
  • FLIM parameters: Lifetime decrease from 8.5 ns (monomer) to 4.2 ns (oligomer) [5]

The fluorescence behavior of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate exhibits a pronounced dependence on solvent polarity, characterized by the coexistence of two distinct excited states: the non-polar locally excited state and the intramolecular charge transfer state. This dual-state mechanism fundamentally governs the compound's sensing capabilities and spectral properties.

Non-Polar State Characteristics

In non-polar environments, Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate primarily exists in a non-polar locally excited state localized on the naphthalene chromophore. This state demonstrates relatively weak solvent dependence and exhibits emission maxima between 420-450 nm with moderate quantum yields ranging from 0.15 to 0.30. The non-polar state is characterized by smaller Stokes shifts of 50-80 nm and longer fluorescence lifetimes of 4-8 ns.

The electronic structure of the non-polar state involves minimal charge redistribution upon excitation, resulting in a dipole moment that remains relatively unchanged from the ground state. This characteristic explains the weak solvatochromic response observed in non-polar solvents and the enhanced fluorescence quantum yield due to reduced nonradiative decay pathways.

Charge Transfer State Formation

In polar solvents, the compound undergoes intramolecular charge transfer from the naphthalene moiety to the sulfonate group, forming a highly polar charge transfer state. This transition is facilitated by solvent stabilization of the charge-separated configuration, resulting in dramatic spectral changes including red-shifted emission maxima between 480-550 nm and significantly reduced quantum yields of 0.01-0.05.

The charge transfer state exhibits substantially larger Stokes shifts of 120-180 nm and shorter fluorescence lifetimes of 0.5-2 ns due to enhanced nonradiative decay processes. The formation of this state is governed by the energy gap between the locally excited and charge transfer states, with solvent polarity determining the relative stability of each configuration.

Solvent Polarity Effects on Emission Spectra

Systematic studies of emission wavelength dependence on solvent polarity reveal a linear correlation with the Reichardt polarity parameter ET(30). The emission maximum shifts from 460 nm in cyclohexane (ET(30) = 30.9) to 545 nm in water (ET(30) = 63.1), representing a bathochromic shift of 85 nm across the polarity range.

The following table summarizes the solvent-dependent emission properties:

SolventPolarity Parameter (ET(30))Emission Maximum (nm)Quantum YieldLifetime (ns)
Water63.15450.010.8
Methanol55.45200.051.2
Ethanol51.95150.081.8
Acetonitrile45.65000.122.5
Dimethylformamide43.24950.153.2
Ethylene Glycol56.34800.184.1
Cyclohexane30.94600.256.8
Toluene33.94650.226.2

Marcus Theory Application

The radiative charge recombination process from the charge transfer state follows Marcus theory predictions, with the fluorescence rate constants correlating with the magnitude of electronic coupling between the charge transfer state and ground state. The transition dipole moments indicate nonorthogonal geometry between donor and acceptor subunits, facilitating efficient radiative transitions despite the charge-separated nature of the excited state.

Lifetime Heterogeneity: Solvent Accessibility and Binding Site Shielding

Fluorescence lifetime measurements reveal complex multiexponential decay kinetics that provide detailed information about the microenvironmental heterogeneity surrounding Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate. The lifetime heterogeneity directly correlates with solvent accessibility and the degree of binding site shielding, making it a powerful probe for local environmental conditions.

Multiexponential Decay Analysis

Time-resolved fluorescence measurements consistently demonstrate multiexponential decay behavior requiring at least two exponential components for adequate fitting. The decay kinetics are described by the equation I(t) = Σαi exp(-t/τi), where αi and τi represent the normalized pre-exponential factors and decay times, respectively.

The fractional fluorescence intensity of each component is defined as fi = αiτi/Σαjτj, providing information about the relative populations of different microenvironmental states. Average fluorescence lifetimes are calculated as τaver = Σfiτi, yielding environment-specific values that range from 0.45 ns in aggregated states to 11.10 ns in protein-bound shielded environments.

Long-Lifetime Components in Hydrophobic Pockets

The long-lifetime fluorescence components, typically ranging from 8-15 ns, are attributed to Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate molecules located within hydrophobic pockets that are largely shielded from solvent access. These environments exhibit several distinctive characteristics that promote extended excited state lifetimes.

Solvent Exclusion and Hydrophobic Shielding

Hydrophobic pockets create environments with minimal water penetration, effectively isolating the fluorophore from quenching interactions with solvent molecules. Molecular dynamics simulations indicate that such pockets can be virtually vacated of water molecules, creating persistent vacuum-like conditions that dramatically reduce nonradiative decay pathways.

The exclusion of water molecules prevents intermolecular charge transfer processes that typically quench fluorescence in aqueous environments. The absence of hydrogen bonding networks and polar interactions stabilizes the locally excited state, favoring radiative decay over nonradiative pathways.

Reduced Molecular Motion and Vibrational Coupling

The constrained environment within hydrophobic pockets restricts molecular motion and vibrational coupling to the surrounding matrix. This restriction significantly reduces the nonradiative decay rate constant from 0.31 ns⁻¹ in free solution to approximately 0.021 ns⁻¹ in shielded environments.

The rigid microenvironment suppresses conformational fluctuations and rotational motion of the fluorophore, preventing access to nonradiative decay channels that require molecular reorganization. Temperature-dependent studies confirm that the long-lifetime components show reduced sensitivity to thermal activation compared to solvent-exposed populations.

Binding Site Geometry and Electronic Effects

The geometry of hydrophobic binding sites influences the electronic structure of the bound fluorophore, often stabilizing the non-polar excited state over the charge transfer configuration. Binding sites that provide complementary shape and electrostatic interactions can enhance fluorescence by optimizing the transition dipole orientation.

Specific binding interactions, including van der Waals contacts and hydrophobic interactions, can modulate the energy levels of excited states. The magnitude of binding affinity correlates with the observed lifetime enhancement, with tighter binding generally producing longer fluorescence lifetimes.

Short-Lifetime Components in Solvent-Exposed Regions

Short-lifetime fluorescence components, typically 0.5-3 ns, originate from Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate molecules in solvent-accessible regions where rapid quenching processes dominate the excited state dynamics. These environments are characterized by direct contact with aqueous solvent and associated quenching mechanisms.

Water-Mediated Quenching Processes

Solvent-exposed fluorophore molecules experience efficient quenching through multiple pathways involving water molecules. Intermolecular electron transfer to solvent molecules, particularly the formation of hydrated electron species, represents a major nonradiative decay channel.

The quenching process involves the ionization of the naphthalene group and subsequent solvation of ejected electrons by water clusters. A (H₂O)₄±₁ cluster has been identified as the effective charge acceptor, making this process highly dependent on local water structure and accessibility.

Dynamic Solvent Relaxation Effects

The short-lifetime components reflect the dynamic nature of solvent relaxation around the excited fluorophore. Polar solvent molecules reorient in response to the changed dipole moment upon excitation, stabilizing the charge transfer state and promoting nonradiative decay.

The timescale of solvent relaxation competes with radiative decay, resulting in time-dependent spectral shifts and reduced quantum yields. Fluorescence upconversion measurements reveal that solvent relaxation occurs on sub-picosecond to picosecond timescales, significantly faster than radiative decay.

Environmental Heterogeneity and Exchange

Solvent-exposed binding sites often exhibit environmental heterogeneity due to varying degrees of solvent penetration and local electrostatic interactions. This heterogeneity manifests as a distribution of short lifetimes rather than a single exponential component.

The following table summarizes lifetime heterogeneity in different environments:

EnvironmentShort Lifetime (ns)Long Lifetime (ns)Amplitude Ratio (Short:Long)Average Lifetime (ns)
Aqueous solution (free)0.52.10.85:0.150.74
Hydrophobic pocket (buried)2.18.50.20:0.807.22
Solvent-exposed binding site0.83.20.70:0.301.52
Protein-bound (shielded)1.512.80.15:0.8511.10
Membrane-associated1.27.40.35:0.655.23
Aggregated state0.31.80.90:0.100.45

Temperature and pH Effects

The relative populations of short and long-lifetime components show marked sensitivity to temperature and pH changes. Increasing temperature generally favors the short-lifetime population by enhancing solvent accessibility and molecular motion.

pH variations affect the ionization state of the sulfonate group and surrounding amino acid residues, modulating electrostatic interactions and solvent accessibility. These effects provide additional mechanistic insights into the local environment surrounding the fluorophore.

Comparative Fluorescence Properties: ANS Derivatives vs. Analogues

Comparative analysis of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate with related anilinonaphthalene sulfonate derivatives reveals structure-property relationships that govern fluorescence enhancement and sensing capabilities. The systematic variation in linker length, substitution patterns, and molecular architecture provides insights into optimal design strategies for fluorescence probes.

Structural Variations and Fluorescence Response

The propane-linked structure of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate exhibits intermediate fluorescence enhancement compared to the directly linked ANS and the extended bis-ANS systems. The three-carbon linker provides sufficient flexibility for conformational adaptation while maintaining electronic coupling between the naphthalene and sulfonate moieties.

Comparative quantum yield measurements demonstrate that the propane derivative shows approximately 10-15 fold fluorescence enhancement upon transitioning from polar to non-polar environments, compared to 100-fold enhancement for ANS and 35-fold for bis-ANS. This intermediate behavior reflects the balanced contribution of conformational flexibility and electronic coupling strength.

Electronic Effects of Linker Modification

The insertion of the propane linker between the naphthalene and sulfonate groups modulates the intramolecular charge transfer efficiency. Unlike the direct attachment in ANS, the propane chain provides partial electronic decoupling that stabilizes the locally excited state in non-polar environments while maintaining charge transfer capability in polar media.

Electron-withdrawing and electron-donating substituents on the phenyl ring show predictable effects on fluorescence properties. Electron-withdrawing halogen groups destabilize the charge transfer state, shifting equilibrium toward the non-polar locally excited state and increasing fluorescence quantum yields.

Comparative Fluorescence Properties Table

The following table presents a comprehensive comparison of key fluorescence parameters:

PropertySodium 3-(naphthalen-1-ylamino)propane-1-sulfonateANS (1,8-anilinonaphthalene sulfonate)bis-ANS
Molecular FormulaC₁₃H₁₄NNaO₃SC₁₆H₁₃NO₄SC₃₂H₂₄N₂O₈S₂
Molecular Weight (g/mol)287.31315.35628.67
Peak Excitation (nm)366370385
Peak Emission (nm)490520510
Fluorescence Quantum Yield (water)~0.01~0.004~0.01
Fluorescence Quantum Yield (ethylene glycol)~0.15~0.40~0.35
Lifetime Component 1 (ns)0.5-1.20.161-3
Lifetime Component 2 (ns)2-515-208-12
Stokes Shift (nm)124150125
Solvent SensitivityHighHighHigh
Fluorescence Enhancement Factor10-15x100x35x

Binding Affinity and Selectivity Differences

Comparative binding studies reveal that bis-ANS exhibits markedly higher affinity for hydrophobic binding sites, with submicromolar dissociation constants compared to millimolar values for ANS and the propane derivative. The bivalent structure of bis-ANS provides enhanced binding through cooperative interactions and reduced off-rates.

The propane derivative shows intermediate binding characteristics, with association constants typically ranging from 50-200 M⁻¹ compared to 80-11,700 M⁻¹ for various cyclodextrin complexes with related derivatives. This intermediate affinity provides balanced sensitivity for detecting binding site variations without excessive background signal.

Photostability and Practical Considerations

Photostability measurements indicate that the propane-linked derivative exhibits enhanced resistance to photobleaching compared to ANS, attributed to reduced probability of photoinduced electron transfer reactions. The structural modification appears to suppress triplet state formation and associated photodegradation pathways.

Practical applications benefit from the improved stability profile, allowing extended measurement periods and repeated excitation cycles without significant signal degradation. The enhanced photostability, combined with intermediate sensitivity, makes this derivative particularly suitable for quantitative fluorescence measurements in dynamic biological systems.

Applications in Protein Folding and Aggregation Studies

Comparative studies of protein aggregation detection demonstrate that while ANS provides maximum sensitivity for detecting early aggregation events, the propane derivative offers superior quantitative response for monitoring intermediate states of protein folding. The reduced background fluorescence and improved photostability facilitate kinetic measurements over extended time periods.

Dates

Last modified: 08-15-2023

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